3-Methylpent-1-yn-3-amine;sulfuric acid

Description

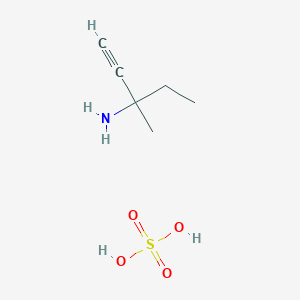

3-Methylpent-1-yn-3-amine (C₆H₁₁N) is a tertiary alkyne-amine characterized by a triple bond (C≡C) and an amine group (-NH₂) at the third carbon of a methyl-substituted pentane backbone . Its sulfuric acid derivative likely exists as a salt or co-formulation, where sulfuric acid (H₂SO₄) acts as a counterion or catalyst. For example, sulfuric acid forms stable clusters with amines like dimethylamine, which play roles in atmospheric aerosol nucleation .

Properties

Molecular Formula |

C6H13NO4S |

|---|---|

Molecular Weight |

195.24 g/mol |

IUPAC Name |

3-methylpent-1-yn-3-amine;sulfuric acid |

InChI |

InChI=1S/C6H11N.H2O4S/c1-4-6(3,7)5-2;1-5(2,3)4/h1H,5,7H2,2-3H3;(H2,1,2,3,4) |

InChI Key |

FPTRTRXQYRLZHB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C#C)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylpent-1-yn-3-amine can be synthesized through several methods. One common method involves the reaction of 3-methyl-1-pentyne with ammonia in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the amine group .

Industrial Production Methods

In industrial settings, 3-Methylpent-1-yn-3-amine is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of catalysts to ensure high yield and purity. The product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methylpent-1-yn-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.

Reduction: It can be reduced to form saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Oximes and nitriles.

Reduction: Saturated amines.

Substitution: Various substituted amines and amides.

Scientific Research Applications

3-Methylpent-1-yn-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is used in the synthesis of biologically active compounds and as a probe in biochemical studies.

Mechanism of Action

The mechanism of action of 3-Methylpent-1-yn-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with other molecules, facilitating its incorporation into larger chemical structures. The compound can also undergo nucleophilic attacks, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Similar Sulfuric Acid Compounds

Sulfuric acid derivatives are pivotal in organic synthesis, particularly as catalysts. Below is a detailed comparison of 3-methylpent-1-yn-3-amine; sulfuric acid with analogous systems:

Catalytic Performance in Organic Reactions

Key Findings :

- ASA and MSA exhibit enhanced catalytic activity and recyclability compared to traditional sulfuric acid in condensation and cyclization reactions .

- XSA enables room-temperature Pechmann reactions, reducing energy consumption .

- 3-Methylpent-1-yn-3-amine; H₂SO₄ may leverage its alkyne moiety for specialized catalysis, though experimental data is lacking.

Stability and Environmental Impact

- ASA, MSA, and XSA are solid acid catalysts with low toxicity and reusability, aligning with green chemistry principles .

- Sulfuric acid-amine clusters (e.g., H₂SO₄-dimethylamine) demonstrate high thermodynamic stability in atmospheric nucleation, with dimethylamine forming more stable clusters than ammonia .

- 3-Methylpent-1-yn-3-amine; H₂SO₄ could theoretically exhibit similar stability due to the amine’s basicity, but its environmental impact remains unstudied.

Industrial and Atmospheric Relevance

- ASA and MSA are used in large-scale syntheses of pharmaceuticals and agrochemicals due to their efficiency and low corrosivity .

- Sulfuric acid-amine clusters are critical in atmospheric new particle formation (NPF), influencing climate dynamics .

- 3-Methylpent-1-yn-3-amine; H₂SO₄ might find niche applications in fine chemical synthesis or aerosol chemistry, pending further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.